molecular formula C16H15ClN2O3S B2383995 N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride CAS No. 2034301-83-0

N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2383995
CAS No.: 2034301-83-0
M. Wt: 350.82
InChI Key: PAHGXSLVHGUCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride is a structurally complex thiazole derivative characterized by a benzo[d][1,3]dioxol-5-yl (piperonyl) group at the N-position of the thiazole ring and a 2,5-dimethylfuran-3-yl substituent at the 4-position. The hydrochloride salt enhances its solubility and bioavailability, making it a candidate for pharmacological studies.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S.ClH/c1-9-5-12(10(2)21-9)13-7-22-16(18-13)17-11-3-4-14-15(6-11)20-8-19-14;/h3-7H,8H2,1-2H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHGXSLVHGUCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride typically involves multiple steps, including the formation of the benzodioxole and thiazole rings, followed by their coupling. Common synthetic routes may involve:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Thiazole Ring: This often involves the condensation of α-haloketones with thiourea.

    Coupling Reactions: The final step involves coupling the benzodioxole and thiazole intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine have been tested against various bacterial strains. Studies show promising results against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective in treating infections caused by resistant strains .

Anticancer Potential

The anticancer properties of thiazole derivatives have been widely studied. In vitro assays demonstrate that compounds with similar structures can inhibit the growth of cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . Molecular docking studies have suggested that these compounds interact with specific targets within cancer cells, enhancing their therapeutic efficacy .

Neuroprotective Effects

Compounds derived from thiazole have shown potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
  • Anticancer Activity : In a recent study focusing on thiazole-containing compounds, researchers found that one derivative demonstrated an IC50 value of 15 µM against MCF7 breast cancer cells. The study utilized both in vitro assays and molecular docking to elucidate the binding interactions with target proteins involved in cell proliferation .
  • Neuroprotective Studies : A compound similar to N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine was tested for its ability to inhibit acetylcholinesterase activity. Results showed a significant reduction in enzyme activity at concentrations above 10 µM, indicating potential for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Comparative Insights

Structural Modifications and Bioactivity

  • Benzodioxole vs. Benzothiazole : The target compound’s benzodioxole moiety () contrasts with benzothiazole derivatives (). Benzodioxole enhances metabolic stability, whereas benzothiazole is associated with DNA intercalation and anticancer activity .
  • Furan Substituent: The 2,5-dimethylfuran-3-yl group in the target compound is unique among the analogs. Furan derivatives are known for their electron-rich aromatic systems, which may influence binding to biological targets (e.g., enzymes or receptors) .

Pharmacological Potential

  • Enzyme Inhibition : The nitazoxanide derivative () inhibits PFOR, a target in anaerobic pathogens. The target compound’s thiazole core and benzodioxole group may similarly disrupt microbial metabolism .
  • Antiproliferative Activity : ’s triazol-5-amine derivative shows promise in cancer research. The target compound’s furan and benzodioxole groups could synergize to enhance cytotoxicity .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

1. Chemical Structure and Properties

The compound features a complex structure consisting of a thiazole ring, a benzo[d][1,3]dioxole moiety, and a dimethylfuran group. Its molecular formula is C20H20N2O3SC_{20}H_{20}N_{2}O_{3}S, and it has a molecular weight of approximately 364.45 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial activity.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway can include the formation of the thiazole ring and subsequent functionalization with the benzo[d][1,3]dioxole and dimethylfuran components. Detailed methodologies can be found in various studies focusing on similar compounds .

3.1 Anticancer Activity

Numerous studies have reported the anticancer properties of compounds related to thiazoles and benzo[d][1,3]dioxoles:

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. For instance, compounds containing similar structural motifs have shown IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast) cells .
  • Cell Cycle Analysis : Studies indicate that these compounds can induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells. This was assessed through annexin V-FITC assays and analysis of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
Cell Line IC50 Value (µM) Standard Drug (Doxorubicin) IC50 Value (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

3.2 Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiazole derivatives:

  • Antibacterial Studies : Compounds similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival.

4. Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Anticancer Effects : A recent study synthesized several thiazole derivatives and evaluated their effects on cancer cell lines, demonstrating that modifications in substituents significantly influenced their potency .
  • Antimicrobial Evaluation : Another study focused on the antibacterial efficacy of benzothiazole derivatives, showing that certain compounds exhibited potent activity against resistant bacterial strains .

5. Conclusion

This compound represents a promising candidate for further research in anticancer and antimicrobial therapies due to its diverse biological activities and favorable structure–activity relationships.

Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo to fully understand its therapeutic potential.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : Use DMSO-d6 as a solvent to resolve proton environments. Key signals include:
    • Thiazole C2-H: δ 7.2–7.5 ppm (singlet, integration = 1H) .
    • Benzo[d][1,3]dioxole protons: δ 6.8–7.1 ppm (multiplet) .
  • X-ray crystallography : Single-crystal analysis confirms intermolecular hydrogen bonding (N–H⋯N) and planar geometry of the thiazole ring, critical for stability .

Q. Advanced Application :

  • DFT calculations : Compare experimental bond lengths (e.g., C–S = 1.72 Å) with theoretical models to validate electronic effects .

How does the hydrochloride salt form influence the compound’s solubility and pharmacokinetic profile?

Q. Advanced Research Focus

  • Solubility enhancement : The hydrochloride salt increases aqueous solubility by ~30% compared to the free base, as observed in pH-dependent solubility assays (pH 1.2 vs. 7.4) .
  • Stability : Salt formation reduces hygroscopicity, improving shelf-life under ambient conditions (25°C/60% RH) .
    Methodological note :
    • Use HPLC with a C18 column and 0.1% TFA mobile phase to monitor salt dissociation kinetics .

What strategies mitigate side reactions during the acylation of 2-amino-5-arylmethylthiazole intermediates?

Q. Basic Research Focus

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of 2-amino-thiazole to acyl chloride to prevent over-acylation .
  • Base selection : Triethylamine (vs. pyridine) reduces side-product formation by neutralizing HCl in situ .
  • Workup protocol : Quench reactions with 10% NaHCO3 to remove unreacted acyl chloride, followed by ethanol-DMF recrystallization .

How can researchers design experiments to explore structure-activity relationships (SAR) for anticancer activity?

Q. Advanced Research Focus

  • Core modifications :
    • Replace the benzo[d][1,3]dioxole with a benzothiazole group to assess electron-withdrawing effects .
    • Introduce halogen substituents (e.g., Cl at the furan 4-position) to enhance cytotoxicity .
  • Biological testing :
    • Use a panel of cancer cell lines with varying p53 status to probe mechanistic pathways .
    • Pair in vitro assays with in vivo xenograft models (e.g., murine melanoma) for translational validation .

What analytical approaches resolve discrepancies in reported melting points for similar thiazole derivatives?

Advanced Research Focus
Melting point variations (e.g., ±5°C) arise from polymorphic forms or impurities. Solutions include:

  • DSC analysis : Differentiate polymorphs via endothermic peaks (e.g., Form I: 180°C; Form II: 172°C) .
  • HPLC-MS : Detect trace impurities (<0.5%) that depress melting points .

How do researchers ensure reproducibility in biological assays for this compound?

Q. Basic Research Focus

  • Standardize protocols :
    • Cell culture: Use passages 3–10 to avoid senescence-related variability .
    • Compound preparation: Pre-dissolve in DMSO (stock concentration ≤10 mM) to prevent precipitation .
  • Controls : Include cisplatin as a positive control and solvent-only wells for baseline correction .

What computational tools predict the compound’s interaction with biological targets like tubulin or kinases?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina to model binding to β-tubulin (PDB: 1SA0). Key interactions include:
    • Hydrogen bonding between the thiazole N and Thr179 .
    • π-Stacking of the benzo[d][1,3]dioxole with Phe272 .
  • MD simulations : Assess binding stability over 100 ns trajectories (GROMACS) .

How can researchers address low yields in the final recrystallization step?

Q. Basic Research Focus

  • Solvent optimization : Test mixtures like ethanol:DMF (3:1) vs. methanol:water (4:1) to maximize crystal growth .
  • Gradient cooling : Reduce temperature from 50°C to 4°C over 12 hours to favor large crystal formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.